molecular formula C17H15N7O B14926274 N-(1-ethyl-1H-pyrazol-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(1-ethyl-1H-pyrazol-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14926274
M. Wt: 333.3 g/mol
InChI Key: XGUXJVYKXYLDQU-UHFFFAOYSA-N
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Description

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the annulation of pyrimidine moiety to a triazole ring or vice versa . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of microwave-assisted synthesis and other green chemistry techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various substituents to the heterocyclic rings .

Scientific Research Applications

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H15N7O/c1-2-23-10-13(9-19-23)21-16(25)15-8-14(12-6-4-3-5-7-12)22-17-18-11-20-24(15)17/h3-11H,2H2,1H3,(H,21,25)

InChI Key

XGUXJVYKXYLDQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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